

# Technical Guide: (2S)-1-Tosyl-2-phenylaziridine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine |
| CAS No.:       | 149769-84-6                                       |
| Cat. No.:      | B175912   |

[Get Quote](#)

## Core Identity & Physicochemical Profile

(2S)-1-Tosyl-2-phenylaziridine is a high-value chiral building block in medicinal chemistry, utilized primarily for its ability to undergo regioselective ring-opening reactions. It serves as a "spring-loaded" electrophile, allowing the stereocontrolled installation of nitrogen into complex molecular architectures, such as

-amino acids, chiral diamines, and alkaloid scaffolds.

## Identity & Specifications

| Property          | Specification  |
|-------------------|--|
| IUPAC Name        | (2S)-2-phenyl-1-(4-methylphenyl)sulfonylaziridine                        |
| Common Name       | (S)-N-Tosyl-2-phenylaziridine  |
| CAS Number        | 149769-84-6 (Specific (S)-enantiomer) 24395-14-0 (Racemic mixture)       |
| Molecular Formula | C<br>H<br>NO<br>S  |
| Molecular Weight  | 273.35 g/mol   |
| Appearance        | White crystalline solid  |
| Melting Point     | 92–93 °C (Pure enantiomer) [1]; ~163 °C (Racemate)                       |
| Solubility        | Soluble in CH<br>Cl<br>, CHCl<br>, THF, EtOAc; Insoluble in water.[1][2] |

## Spectroscopic Signature (CDCl

):

## • H NMR (400 MHz):

7.87 (d, J=8.2 Hz, 2H), 7.33 (d, J=8.1 Hz, 2H), 7.30–7.21 (m, 5H), 3.78 (dd, J=7.1, 4.5 Hz, 1H, C2-H), 2.99 (d, J=7.2 Hz, 1H, C3-H

), 2.39 (d, J=4.5 Hz, 1H, C3-H

), 2.44 (s, 3H, Ar-CH

) [2].

- C NMR (100 MHz):

144.6, 135.1, 129.8, 128.5, 128.0, 127.9, 126.5, 41.2 (C2), 35.9 (C3), 21.7 (Ar-CH

).

## Synthesis Protocol (The Amino Alcohol Route)[3]

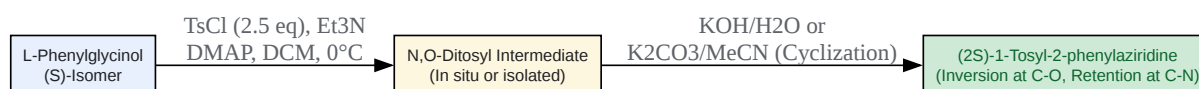
The most robust route for scaling (2S)-1-tosyl-2-phenylaziridine avoids the use of unstable diazo compounds or expensive chiral ligands required for styrene aziridination. Instead, it utilizes the "chiral pool" starting material L-phenylglycinol.

### Mechanism of Synthesis

The transformation proceeds via a one-pot or two-step sequence involving selective tosylation of the primary alcohol and amine, followed by intramolecular nucleophilic displacement (cyclization).

- Precursor: (S)-2-Phenylglycinol (derived from L-Phenylglycine).
- Activation: Treatment with Tosyl Chloride (TsCl).[3][4]
- Cyclization: Base-mediated intramolecular S

2 attack of the sulfonamide nitrogen onto the O-tosyl carbon.



[Click to download full resolution via product page](#)

Caption: Synthesis via the Wenker-like cyclization of amino alcohols. Note that the stereocenter at C2 is preserved because the C-N bond is not broken; the cyclization occurs via displacement of the primary O-Ts group.

## Experimental Procedure (Optimized)

- Tosylation: Dissolve (S)-2-phenylglycinol (10 mmol) in dry CH<sub>2</sub>Cl<sub>2</sub> (50 mL) with Et<sub>3</sub>N (25 mmol) and catalytic DMAP. Cool to 0 °C.
- Addition: Add TsCl (22 mmol) portion-wise. Stir at room temperature for 4–6 hours until TLC indicates consumption of starting material.
- Cyclization: Add KOH (40 mmol) dissolved in a minimum amount of water directly to the biphasic mixture (or switch solvent to MeCN/K<sub>2</sub>CO<sub>3</sub> for milder conditions). Stir vigorously for 12 hours.
- Workup: Separate organic layer, wash with brine, dry over MgSO<sub>4</sub>, and concentrate.
- Purification: Recrystallize from EtOAc/Hexanes to yield white needles.

## Reactivity & Mechanistic Insight

The utility of (2S)-1-tosyl-2-phenylaziridine lies in its divergent regioselectivity. The outcome of ring-opening reactions is dictated by the competition between steric hindrance (favoring C3 attack) and electronic activation (favoring C2 attack).

### The Regioselectivity Switch[5]

- Path A: Electronic Control (Acid/Lewis Acid Catalysis)
  - Condition: Bronsted acids or Lewis Acids (e.g., Cu(OTf)<sub>2</sub>·BF<sub>3</sub>·OEt<sub>2</sub>)

).

- Mechanism: The acid coordinates to the aziridine nitrogen or sulfonyl group, lengthening the C-N bonds. The C2-N bond weakens more significantly due to the ability of the adjacent phenyl group to stabilize the developing positive charge (benzylic carbocation character).

- Outcome: Nucleophile attacks C2 (Benzylic).

- Stereochemistry: Predominantly Inversion (S

2-like tight ion pair), but erosion of ee% can occur if the carbocation character is too high (S

1-like).

- Path B: Steric Control (Basic/Nucleophilic Conditions)

- Condition: Strong nucleophiles (NaN

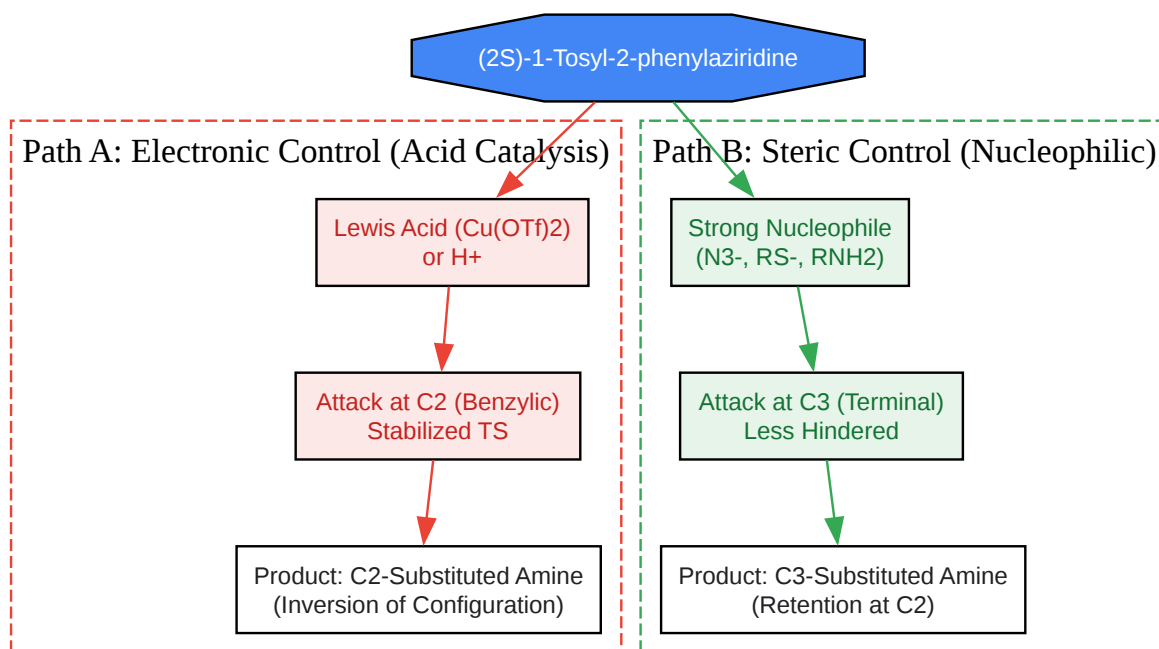
, amines, thiolates) in the absence of acid.

- Mechanism: Pure S

2 attack. The nucleophile seeks the least hindered carbon.

- Outcome: Nucleophile attacks C3 (Terminal).

- Stereochemistry: Clean Inversion at C3 (Stereocenter at C2 remains intact).



[Click to download full resolution via product page](#)

Caption: Divergent ring-opening pathways. Path A exploits the benzylic electronic effect, while Path B follows standard steric rules.

## Applications in Drug Development[6]

- Synthesis of
  - Amino Acids: Ring opening with cyanide or carbon monoxide equivalents (carbonylation) yields precursors to
  - phenylalanine derivatives.
- Chiral Diamines: Reaction with ammonia or primary amines yields 1,2-diamines, which are privileged scaffolds in ligands for asymmetric catalysis and bioactive molecules (e.g., derivatization of cisplatin analogs).
- Levamisole Analogues: The phenyl-aziridine scaffold is a direct precursor to imidazo[2,1-b]thiazole derivatives (levamisole family) via ring expansion with thio-nucleophiles.

## Safety & Handling

- **Toxicity:** Aziridines are potent alkylating agents. They are potential mutagens and carcinogens.
- **Handling:** Always handle in a fume hood with double gloves. Destroy excess aziridine with nucleophilic quenchers (e.g., thiosulfate or dilute HCl) before disposal.
- **Stability:** Solid (2S)-1-tosyl-2-phenylaziridine is stable at room temperature but should be stored at 4 °C or -20 °C to prevent slow polymerization or hydrolysis.

## References

- Ghorai, M. K., Das, K., & Shukla, D. (2007).  
  
2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. *The Journal of Organic Chemistry*, 72(15), 5859–5862. [Link](#)
- Zhang, X., et al. (2018). Supporting Information: Preparation of aziridines. *RSC Advances*. [Link](#)
- Bieber, L. W., & de Araújo, M. C. F. (2002).[6] Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. *Molecules*, 7(12), 902-906. [Link](#)
- Takeda, Y., Sameera, W. M. C., & Minakata, S. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines. *Accounts of Chemical Research*, 53(8), 1686–1702. [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [24395-14-0 | 2-Phenyl-1-tosylaziridine | Ambeed.com \[ambeed.com\]](#)
- 2. [spectrabase.com \[spectrabase.com\]](#)

- [3. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [4. chemistry.mdma.ch \[chemistry.mdma.ch\]](https://chemistry.mdma.ch)
- [5. Switching of regioselectivity in base-mediated diastereoselective annulation of 2,3-epoxy tosylates and their N-tosylaziridine analogs with 2-mercaptobenzimidazole - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols \[organic-chemistry.org\]](#)
- To cite this document: BenchChem. [Technical Guide: (2S)-1-Tosyl-2-phenylaziridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b175912/docs#technical-guide-2s-1-tosyl-2-phenylaziridine\]](https://www.benchchem.com/product/b175912/docs#technical-guide-2s-1-tosyl-2-phenylaziridine)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check